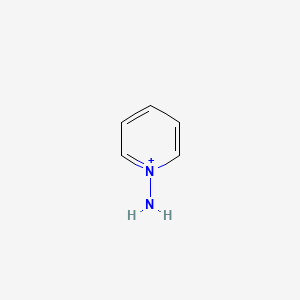

Pyridinium, 1-amino-

Vue d'ensemble

Description

“Pyridinium, 1-amino-” is a type of pyridinium salt. Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics over the centuries .

Synthesis Analysis

Pyridinium salts have been highlighted for their synthetic routes and reactivity . They have been used in the synthesis of various compounds, including pyridinium ionic liquids, pyridinium ylides, and more . N-Aminopyridinium salts and their derivatives have recently emerged as a class of bifunctional aminating reagents, combining N-centered nucleophilicity with latent electrophilic or radical reactivity .

Molecular Structure Analysis

Pyridinium salts are composed of pyridinium cations and inorganic or organic anions . They are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .

Chemical Reactions Analysis

Pyridinium salts have been highlighted for their reactivity . They have been used in a wide range of chemical reactions, including as pyridinium ionic liquids, pyridinium ylides, and more . They have also been used as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Physical And Chemical Properties Analysis

Pyridinium ionic liquids are composed of pyridinium cations and inorganic or organic anions . They have been classified into Lewis acids, Lewis bases, Bronsted acids, and Bronsted bases .

Applications De Recherche Scientifique

Marine Sponge Derivatives

A new pyridinium derivative, polyaxibetaine, has been isolated from the marine sponge Axinella polypoides. This discovery contributes to our understanding of marine biochemistry and the potential therapeutic applications of marine-derived substances (Aiello et al., 2010).

Spectroscopic Applications

Pyridinium derivatives have been used in the sensitive fluorometric detection of primary amino groups on plasma-chemically modified polypropylene supports. This technology has implications for materials science, specifically in developing sensitive detection methods for chemical functionalities (Hoffmann et al., 2007).

Pyridinium Salts in Synthesis and Reactivity

Pyridinium salts play a crucial role in various research topics, including their use as ionic liquids, ylides, and in the synthesis of bioactive pharmaceuticals. Their diverse applications extend to materials science and biological research, such as gene delivery (Sowmiah et al., 2018).

Hydrogen-Bonding Studies

The structure of 4-amino-1-(2-carboxyethyl)pyridinium bromide hemihydrate has been analyzed to understand unique hydrogen-bonding aggregations. This research contributes to the field of crystallography and the understanding of molecular interactions (Kowalczyk et al., 2012).

Non-linear Optics and Biological Studies

The spectral properties of substituted styrylpyridinium salts have been studied, with applications in non-linear optics and biological research. This research aids in developing materials with specific optical properties (Gawinecki & Trzebiatowska, 2000).

Mécanisme D'action

The mechanism of action of pyridinium salts is related to their reactivity. They have been used as pyridinium ionic liquids, pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Safety and Hazards

Pyridinium salts can cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s important to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling these compounds .

Orientations Futures

Pyridinium salts have been highlighted for their importance in a wide range of research topics . They have potential for further innovation in the field, particularly in the context of their reactivity as bifunctional aminating reagents . They also have potential applications in materials science and biological issues related to gene delivery .

Propriétés

IUPAC Name |

pyridin-1-ium-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N2/c6-7-4-2-1-3-5-7/h1-5H,6H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZCOWLKXHIVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328733 | |

| Record name | Pyridinium, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinium, 1-amino- | |

CAS RN |

45458-31-9 | |

| Record name | Pyridinium, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

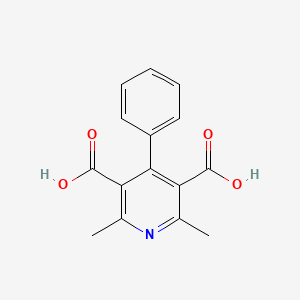

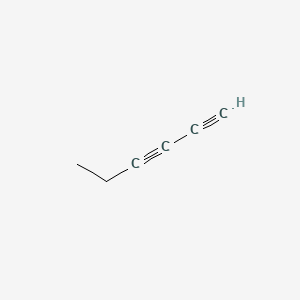

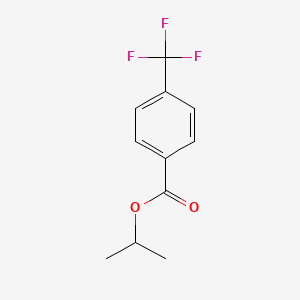

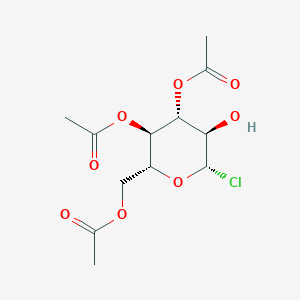

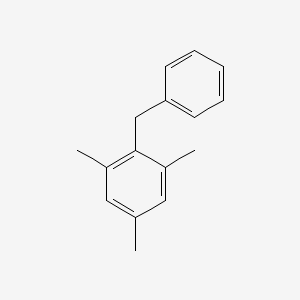

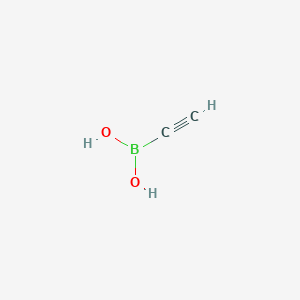

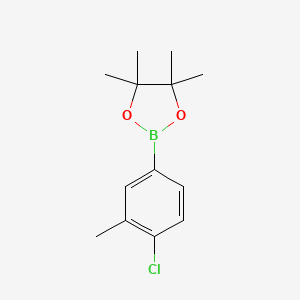

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)